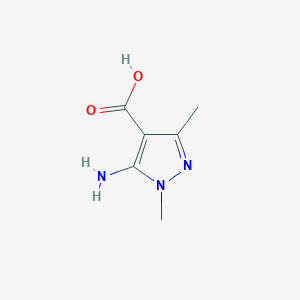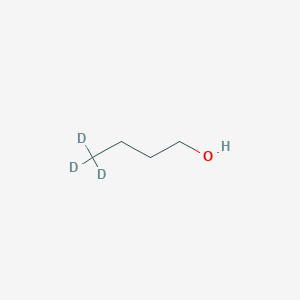
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-Amino-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C4H5N3O2 . It is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of 5-amino-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring bound to a carboxylic acid group . The SMILES string representation of the molecule isNc1[nH]ncc1C(O)=O . Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Applications De Recherche Scientifique
Medicinal Chemistry: Antituberculosis Agent
Pyrazole derivatives, including 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , have been identified as potential antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, which is crucial in the treatment of tuberculosis .
Agricultural Chemistry: Herbicidal Activity
The pyrazole core is also significant in the development of herbicides. The specific structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be utilized to create compounds with selective herbicidal activity, offering a targeted approach to weed control .
Organic Synthesis: Synthesis of Heterocycles
In organic synthesis, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid serves as a precursor for the synthesis of various heterocyclic compounds. Its reactivity can lead to the formation of complex structures essential for pharmaceuticals and materials science .
Pharmaceutical Development: Anti-inflammatory Properties
This compound exhibits anti-inflammatory properties, making it a valuable candidate for the development of new anti-inflammatory drugs. Its mechanism involves modulating the inflammatory pathways, thereby reducing inflammation .
Cancer Research: Anticancer Applications
Research has shown that pyrazole derivatives can act as anticancer agents. The amino and carboxylic acid groups in 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid may interact with cancer cell lines, leading to potential treatments for various cancers .
Biochemistry: Enzyme Inhibition
The structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is conducive to enzyme inhibition. It can bind to active sites of enzymes, thereby inhibiting their action, which is useful in studying biochemical pathways and drug development .
Material Science: Photophysical Properties
Pyrazole derivatives are known for their photophysical properties5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be used in the design of materials that require specific light-absorption or emission characteristics .
Analytical Chemistry: Chemical Sensors
Due to its structural features, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be employed in the development of chemical sensors. These sensors can detect various substances based on the compound’s reactivity and interaction with analytes .
Propriétés
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11)5(7)9(2)8-3/h7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYXTYCCIWCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)

![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)



![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)


